REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([OH:6])=[O:5].[C:7]([O:10][C:11](=O)[CH3:12])(=O)C.C(O)(=[O:16])C>>[CH3:1][O:2][CH2:3][C:4]([O:6][C:12](=[O:16])[CH2:11][O:10][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Name
|
|
Quantity
|
409 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring in a 2 L 3-neck flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
equipped with a bubble-plate distillation column
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Type
|
DISTILLATION
|
Details
|
was distilled at atmospheric pressure until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reached 164° C
|
Type
|
CUSTOM
|
Details
|
the product was collected at 65°-71° C. at 0.2 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OC(COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |